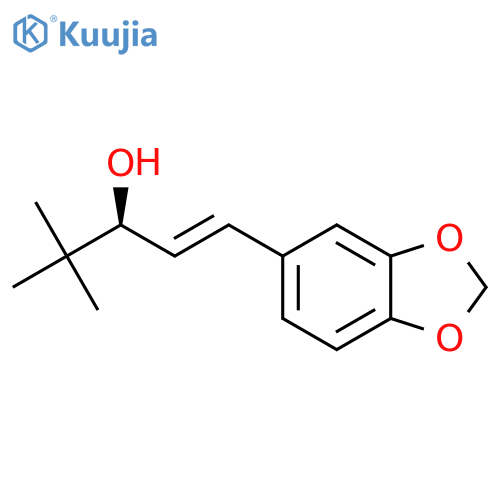Cas no 144017-66-3 ((S)-Stiripentol)
(S)-Stiripentolは、γ-アミノ酪酸(GABA)作動性神経伝達を増強する抗てんかん薬です。主にドラベ症候群(Dravet症候群)などの難治性てんかんの治療に用いられ、他の抗てんかん薬との併用療法で効果を発揮します。この化合物はGABA_A受容体の調節を通じて神経興奮を抑制し、発作頻度を低減させる作用機序を持ちます。(S)-エナンチオマーとして高い立体選択性を示し、薬理活性が優れている点が特徴です。臨床試験では、特に小児患者における有効性と安全性が確認されています。代謝酵素CYP450を阻害する性質があるため、併用薬の血中濃度変動に注意が必要です。

(S)-Stiripentol structure
商品名:(S)-Stiripentol
CAS番号:144017-66-3
MF:C14H18O3
メガワット:234.290924549103
CID:2086547
(S)-Stiripentol 化学的及び物理的性質
名前と識別子
-
- (S)-Stiripentol
- (-)-Stiripentol
- 7XF286F3TA
- Stiripentol, (-)-
- Stiripentol L-form
- (S)-(-)-Stiripentol
- (-)-Stp
- Stiripentol (S)-form [MI]
- (?)-Stiripentol
- 1-Penten-3-ol, 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-,
- Q27268976
-
- インチ: 1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1
- InChIKey: IBLNKMRFIPWSOY-IYNGYCSASA-N
- ほほえんだ: O[C@@H](/C=C/C1=CC=C2C(=C1)OCO2)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- トポロジー分子極性表面積: 38.7
- 疎水性パラメータ計算基準値(XlogP): 3.6
(S)-Stiripentol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S686830-100mg |
(S)-Stiripentol |
144017-66-3 | 100mg |
$1642.00 | 2023-05-17 | ||
| TRC | S686830-10mg |
(S)-Stiripentol |
144017-66-3 | 10mg |
$207.00 | 2023-05-17 | ||
| TRC | S686830-250mg |
(S)-Stiripentol |
144017-66-3 | 250mg |
$ 4500.00 | 2023-09-06 |
(S)-Stiripentol 関連文献
-
Jun Xu,Li Liu,Zhao-Cheng Yan,Yang Liu,Long Qin,Ning Deng,Hua-Jian Xu Green Chem. 2023 25 2268
-
Maximilien Lopes-Rodrigues,Didac Martí-Balleste,Catherine Michaux,Eric A. Perpète,Jordi Puiggalí,Maria M. Pérez-Madrigal,Carlos Alemán Mater. Adv. 2020 1 2084
-
Sonia Medina,Rubén Carrasco-Torres,Ma Isabel Amor,Camille Oger,Jean-Marie Galano,Thierry Durand,Irene Villegas-Martínez,Stephane Auvin,Federico Ferreres,ángel Gil-Izquierdo RSC Adv. 2016 6 82969
-
Jinshan Li,Wenxue Xi,Rong Zhong,Jianguo Yang,Lei Wang,Hanfeng Ding,Zhiming Wang Chem. Commun. 2021 57 1050
-
Xiaobo Yang,Bowen Li,Huicong Xing,Ju Qiu,Teck-Peng Loh,Peizhong Xie Green Chem. 2021 23 1633
144017-66-3 ((S)-Stiripentol) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 61389-26-2(Lignoceric Acid-d4)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
